H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH
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Overview
Description
The compound H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH is a peptide composed of 17 amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as cysteine, lysine, glutamine, leucine, aspartic acid, valine, tyrosine, arginine, alanine, threonine, and histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can efficiently produce large quantities of peptides with high purity and yield. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of protein folding and structure.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to initiate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion Channels: Modulating the activity of ion channels to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH: can be compared to other peptides with similar sequences but different amino acid compositions. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of certain amino acids, such as cysteine, allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its functionality.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H144N30O24S/c1-42(2)35-58(110-75(130)55(25-28-63(91)119)106-71(126)50(15-7-10-30-86)102-69(124)49(89)40-140)77(132)108-54(24-27-62(90)118)74(129)103-52(17-9-12-32-88)73(128)111-61(38-65(121)122)80(135)104-51(16-8-11-31-87)72(127)107-56(26-29-64(92)120)76(131)114-66(43(3)4)81(136)112-59(36-46-20-22-48(117)23-21-46)78(133)105-53(18-13-33-98-84(93)94)70(125)101-44(5)68(123)115-67(45(6)116)82(137)113-60(37-47-39-97-41-100-47)79(134)109-57(83(138)139)19-14-34-99-85(95)96/h20-23,39,41-45,49-61,66-67,116-117,140H,7-19,24-38,40,86-89H2,1-6H3,(H2,90,118)(H2,91,119)(H2,92,120)(H,97,100)(H,101,125)(H,102,124)(H,103,129)(H,104,135)(H,105,133)(H,106,126)(H,107,127)(H,108,132)(H,109,134)(H,110,130)(H,111,128)(H,112,136)(H,113,137)(H,114,131)(H,115,123)(H,121,122)(H,138,139)(H4,93,94,98)(H4,95,96,99)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUYMXGXNOIHF-PTXRCVSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H144N30O24S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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